![molecular formula C22H26N2O3S B2441603 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941893-63-6](/img/structure/B2441603.png)

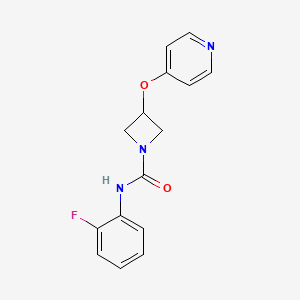

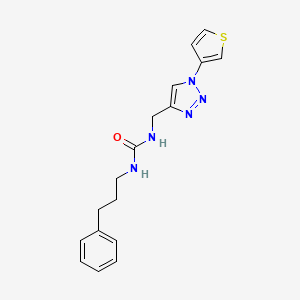

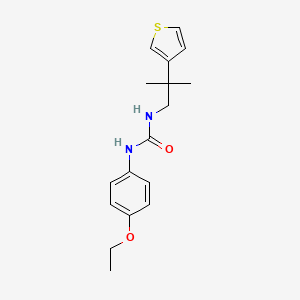

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Synthesis Analysis

The synthesis of Apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The carboxamido linker was cyclized to the novel bicyclic tetrahydropyrazolopyridinone scaffold, which retained the potent fXa binding activity .Molecular Structure Analysis

The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .Chemical Reactions Analysis

Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM−1/s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug–drug interactions .Applications De Recherche Scientifique

Sulfonamide Applications in Therapeutic Development

Sulfonamide Antibiotics and Beyond : Initially recognized for their antibacterial properties, sulfonamides have evolved to play a significant role in various therapeutic areas. The compound , being a part of this class, may share similar pharmacological potentials. Sulfonamides have been utilized as antiviral, anticancer, and Alzheimer’s disease drugs, indicating their versatile application in medicinal chemistry (Gulcin & Taslimi, 2018).

Innovative Drug Design : The structural motif of sulfonamides, including derivatives like the one mentioned, has been instrumental in the design and synthesis of new drugs. These compounds have shown efficacy in various domains, including as enzyme inhibitors and in treating conditions like cancer, glaucoma, inflammation, and microbial infections, demonstrating their broad medicinal relevance (Carta, Scozzafava, & Supuran, 2012).

Antitumour and Antibacterial Properties : Sulfonamides, including potentially the compound , have been highlighted for their antitumour and antibacterial activities. This is attributed to their ability to interfere with the bacterial synthesis of folic acid, an essential process for bacterial growth, and possibly their effects on tumor cell metabolism or growth signaling pathways (Azevedo-Barbosa et al., 2020).

Environmental and Health Implications : Beyond therapeutic applications, sulfonamides have been studied for their environmental impact and their role in contributing to antimicrobial resistance. The presence of sulfonamides in the environment, derived from agricultural and pharmaceutical use, has raised concerns about microbial resistance, which could indirectly affect human health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Emerging Research Areas : Research continues into the development of sulfonamide derivatives for various medicinal applications, including their use in addressing bacterial resistance and exploring novel therapeutic effects. The specific structural characteristics of compounds like N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may offer unique benefits in this ongoing exploration (Zhao et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16-9-11-19(15-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-12-10-17-6-2-3-7-18(17)14-20/h9-12,14-15,23H,2-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRGIAHDCJFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)